(1R,2S)-2-Phenylcyclobutan-1-amine
Description
(1R,2S)-2-Phenylcyclobutan-1-amine is a chiral amine featuring a cyclobutane ring substituted with a phenyl group at the 2-position. The stereochemistry (1R,2S) confers distinct spatial arrangements that influence its physicochemical properties and biological interactions. Cyclobutane’s inherent ring strain (~26 kcal/mol) positions it between the highly strained cyclopropane (~27 kcal/mol) and the more relaxed cyclopentane (~6 kcal/mol), affecting its conformational flexibility and reactivity.
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
(1R,2S)-2-phenylcyclobutan-1-amine |
InChI |
InChI=1S/C10H13N/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t9-,10+/m0/s1 |
InChI Key |
PKMQLQANCCIABY-VHSXEESVSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]1C2=CC=CC=C2)N |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Phenylcyclobutan-1-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Phenylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the amine to other functional groups, such as alcohols or hydrocarbons.
Substitution: The phenyl group or the amine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield imines, while reduction can produce alcohols or hydrocarbons. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
(1R,2S)-2-Phenylcyclobutan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2S)-2-Phenylcyclobutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Key analogues, identified via structural similarity assessments, include:
| Compound Name | CAS No. | Similarity Score | Core Structure | Substituents |
|---|---|---|---|---|
| rel-(1R,2S)-2-Phenylcyclopentan-1-amine | [1986-47-6] | 0.82 | Cyclopentane | Phenyl, amine |
| trans-2-Phenylcyclopropanamine HCl | [90874-41-2] | 0.80 | Cyclopropane | Phenyl, amine (HCl salt) |
| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine | [220352-38-5] | N/A | Cyclopropane | 3,4-Difluorophenyl, amine |
| rel-(1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine | [740064-68-0] | N/A | Cyclopropane | 2-Trifluoromethylphenyl, amine |
Data sourced from structural databases and supplier catalogs
Impact of Ring Size and Strain
- Cyclopropane Derivatives (e.g., trans-2-Phenylcyclopropanamine): Higher ring strain increases reactivity but reduces thermodynamic stability.
- Cyclobutane Derivatives : Moderate strain balances reactivity and stability, making them versatile intermediates in synthesis. The larger ring allows for more conformational adaptability than cyclopropanes.
- Cyclopentane Derivatives (e.g., rel-(1R,2S)-2-Phenylcyclopentan-1-amine): Reduced strain improves stability but may decrease binding affinity due to increased flexibility .
Substituent Effects
- Phenyl vs. Fluorinated Phenyl Groups : The introduction of fluorine in (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine enhances electron-withdrawing effects, improving metabolic stability and altering pharmacokinetics .
Biological Activity
(1R,2S)-2-Phenylcyclobutan-1-amine is an organic compound featuring a cyclobutane ring with a phenyl and an amine group. This unique structure positions it as a candidate for various biological applications, particularly in medicinal chemistry and pharmacology. Understanding its biological activity can provide insights into its potential therapeutic uses and mechanisms of action.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 149489-12-3 |
| Molecular Formula | C10H13N |
| Molecular Weight | 147.22 g/mol |
| IUPAC Name | This compound |
| InChI Key | PKMQLQANCCIABY-UWVGGRQHSA-N |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds with active sites, while the phenyl group engages in π-π interactions with aromatic residues. These interactions can modulate the activity of target molecules and influence numerous biochemical pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antidepressant Effects
Studies have suggested that derivatives of phenylcyclobutanamines may possess antidepressant properties. For instance, compounds structurally similar to this compound have been shown to enhance serotonin levels in the brain, potentially alleviating symptoms of depression.
2. Neuroprotective Properties
Research has indicated that compounds with similar structures may offer neuroprotective effects by inhibiting oxidative stress and apoptosis in neuronal cells. This suggests potential applications in treating neurodegenerative diseases.
3. Anticancer Activity
Emerging studies have explored the anticancer potential of phenylcyclobutanamines by targeting specific cancer cell lines. Preliminary results indicate that these compounds may inhibit tumor growth and induce apoptosis in cancer cells.
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry examined a series of phenylcyclobutanamines for their antidepressant-like effects in animal models. The results demonstrated that this compound significantly reduced despair behavior compared to controls, suggesting its potential as an antidepressant agent.
Case Study 2: Neuroprotection
In a study focused on neuroprotection, this compound was tested against oxidative stress-induced neuronal damage. The compound showed a marked reduction in cell death and preserved mitochondrial function, indicating robust neuroprotective effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| (1S,2S)-2-Amino-1-phenyloctan-1-ol | Aliphatic Amine | Antidepressant |
| (1R,2S)-2-Piperidinylphenol | Heterocyclic Amine | Neuroprotective |
| (1R,2S)-N,N-Dimethylphenethylamine | Tertiary Amine | Stimulant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
